

Technical Guide: In Vitro Pharmacological Profile of AS1975063

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	AS1975063
CAS No.:	955925-61-8
Cat. No.:	B605609

[Get Quote](#)

Introduction & Compound Overview

AS1975063 is a potent, synthetic small-molecule agonist of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). Chemically, it belongs to the oxadiazolidinedione class, designed to overcome the metabolic instability and potential toxicity associated with earlier carboxylic acid-based GPR40 agonists.^[1]

The primary therapeutic interest in **AS1975063** lies in its ability to enhance Glucose-Dependent Insulin Secretion (GSIS). Unlike sulfonylureas, which can induce hypoglycemia by stimulating insulin release regardless of glucose levels, **AS1975063** activates the GPR40 signaling cascade only in the presence of elevated glucose, offering a safer profile for Type 2 Diabetes Mellitus (T2DM) intervention.

Chemical Identity^[2]

- Code Name: **AS1975063**^{[1][2][3][4][5][6][7]}
- Chemical Name: Sodium 2-({4-[(2',6'-dimethyl[1,1'-biphenyl]-3-yl)methoxy]phenyl)methyl)-3,5-dioxo-1,2,4-oxadiazolidin-4-ide

- CAS Number: 955925-61-8[5][6]
- Molecular Target: GPR40 (FFAR1)
- Mechanism: G

q-coupled GPCR activation

IP

/Ca

mobilization

Insulin exocytosis.

Mechanism of Action (MoA)

AS1975063 functions as an allosteric agonist of the GPR40 receptor, which is predominantly expressed in pancreatic

-cells. Upon binding, it stabilizes the active conformation of the receptor, facilitating the exchange of GDP for GTP on the G

q subunit.

Signaling Cascade

- Receptor Activation: **AS1975063** binds to GPR40.[4][7]
- G-Protein Coupling: Activation of G
q/11 proteins.
- Effector Activation: Phospholipase C (PLC) hydrolyzes PIP
into IP
and Diacylglycerol (DAG).
- Calcium Mobilization: IP

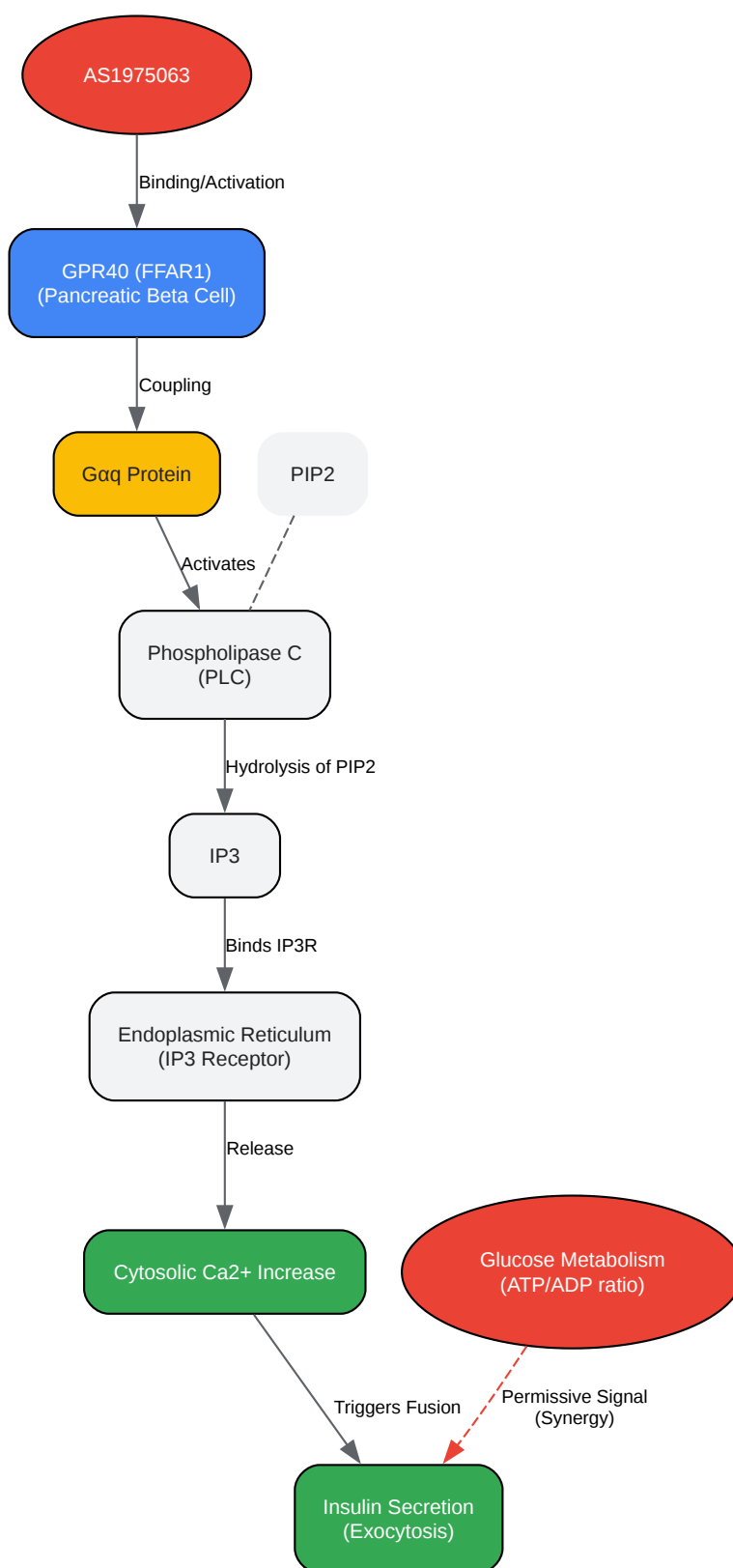
binds to IP

receptors on the Endoplasmic Reticulum (ER), triggering Ca

release.

- Functional Output: Elevated cytosolic Ca

acts synergistically with glucose-derived signals to promote the fusion of insulin granules with the plasma membrane.



[Click to download full resolution via product page](#)

Figure 1: Signal transduction pathway of **AS1975063**-mediated GPR40 activation leading to insulin secretion.^{[2][7][8]}

In Vitro Profiling & Data Summary^[2]

The in vitro activity of **AS1975063** is characterized by high potency calcium mobilization and glucose-dependent insulin secretion. It demonstrates significant selectivity against related free fatty acid receptors.

Quantitative Activity Profile

Assay Type	Cell System	Readout	Activity Profile	Reference
Agonist Potency	CHO-hGPR40	Ca Flux (FLIPR)	High Potency (>> Linolenic Acid)	[1]
Functional Efficacy	MIN6 Cells	Insulin Secretion	Glucose-Dependent (Active at 22.4 mM Glucose; Inactive at 2.8 mM)	[1]
Selectivity	CHO-hGPR120	Ca Flux	No Activity (Selective vs GPR120)	[1]
Selectivity	CHO-hGPR41/43	Ca Flux	No Activity	[1]

Key Findings

- Superior Potency: **AS1975063** exhibits significantly higher potency in inducing Ca flux compared to the endogenous ligand, -linolenic acid.
- Glucose Dependence: In MIN6 pancreatic

-cells, **AS1975063** induces insulin secretion only under high glucose conditions (22.4 mM). It shows no significant insulinotropic effect at low glucose (2.8 mM), confirming a low risk of hypoglycemia.

- Selectivity: The compound is highly selective for GPR40, showing no cross-reactivity with GPR120 (a related lipid receptor involved in GLP-1 secretion), GPR41, or GPR43.

Experimental Protocols

To replicate the in vitro profile of **AS1975063**, the following self-validating protocols are recommended. These protocols ensure robust measurement of Gq-coupled activity and functional insulin secretion.

Calcium Mobilization Assay (FLIPR)

Objective: Determine the agonist potency (EC

) of **AS1975063** on human GPR40.

Materials:

- Cell Line: CHO cells stably expressing human GPR40 (CHO-hGPR40).
- Reagents: Calcium-3 Assay Kit (Molecular Devices), Probenecid (to inhibit anion transport).
- Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Workflow:

- Seeding: Plate CHO-hGPR40 cells in 96-well black-wall/clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C/5% CO₂.
- Dye Loading: Remove culture medium. Add 100 µL of Calcium-3 dye loading buffer (containing 2.5 mM Probenecid) to each well.
- Incubation: Incubate for 1 hour at 37°C, followed by 15 minutes at room temperature to equilibrate.

- Compound Preparation: Prepare serial dilutions of **AS1975063** in HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES.
 - Control: Use

-linolenic acid as a positive control.
 - Vehicle: 0.1% DMSO (final concentration).
- Measurement: Place plate in FLIPR. Add compound (50 µL) automatically.
- Readout: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 120 seconds.
- Analysis: Calculate
 - . Plot dose-response curve to determine EC
 - .[\[9\]](#)[\[10\]](#)

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: Assess the functional efficacy and glucose-dependence of **AS1975063**.

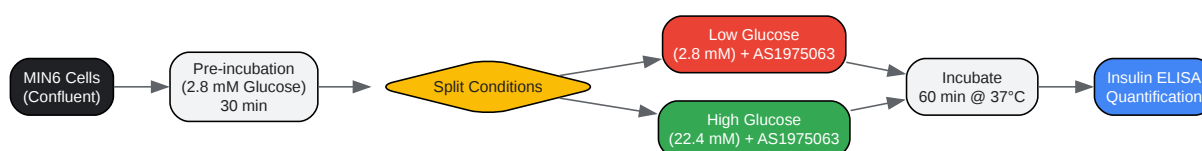
Materials:

- Cell Line: MIN6 (Mouse Insulinoma) cells.[\[11\]](#)
- Buffer: Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA.
- Detection: Mouse Insulin ELISA Kit.

Workflow:

- Preparation: Seed MIN6 cells in 24-well plates and culture until 80-90% confluence.
- Starvation: Wash cells 2x with KRBH buffer. Pre-incubate in KRBH (containing 2.8 mM glucose) for 30 minutes at 37°C to normalize basal insulin secretion.
- Induction (Dual Arm):

- Low Glucose Arm: Treat cells with **AS1975063** (e.g., 10 μ M) in KRBH + 2.8 mM Glucose.
- High Glucose Arm: Treat cells with **AS1975063** (e.g., 10 μ M) in KRBH + 22.4 mM Glucose.
- Incubation: Incubate for 60 minutes at 37°C.
- Collection: Collect supernatant and centrifuge (300 x g, 5 min) to remove debris.
- Quantification: Measure insulin concentration using ELISA.
- Validation:
 - Pass Criteria: The High Glucose + Vehicle arm must show significantly higher insulin than Low Glucose + Vehicle.
 - Success Criteria: **AS1975063** must significantly augment insulin secretion in the High Glucose arm without significantly increasing it in the Low Glucose arm.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay validation.

References

- Tanaka, H., et al. (2013). [1][2] Chronic Treatment with Novel GPR40 Agonists Improve Whole-Body Glucose Metabolism Based on the Glucose-Dependent Insulin Secretion. [1][2] [7] Molecular Pharmacology, 85(5), 695-707.
- Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves

glycemic control in type 2 diabetic rats. *Journal of Pharmacology and Experimental Therapeutics*, 339(1), 228-237.

- Li, Y., et al. (2020). GPR40 as a Therapeutic Target for Type 2 Diabetes: From Agonist Discovery to Clinical Development. *Frontiers in Pharmacology*, 11, 1-15.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net \[researchgate.net\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
- 3. [researchgate.net \[researchgate.net\]](#)
- 4. [researchgate.net \[researchgate.net\]](#)
- 5. [GPR120 Agonist 2 \[CAS: 1234844-11-1\] Glixlabs.com High Quality Supplier \[glixlabs.com\]](#)
- 6. [YM-254890 \[CAS: 568580-02-9\] Glixlabs.com High Quality Supplier \[glixlabs.com\]](#)
- 7. [auctoresonline.com \[auctoresonline.com\]](#)
- 8. [Structural basis for GPR40 allosteric agonism and incretin stimulation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 9. [researchgate.net \[researchgate.net\]](#)
- 10. [EC50 - Wikipedia \[en.wikipedia.org\]](#)
- 11. [The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: In Vitro Pharmacological Profile of AS1975063]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605609/docs#technical-guide-in-vitro-pharmacological-profile-of-as1975063\]](https://www.benchchem.com/product/b605609/docs#technical-guide-in-vitro-pharmacological-profile-of-as1975063)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)